molecular formula C17H10N2O B1421742 4-(4-Cyanobenzoyl)isoquinoline CAS No. 1187167-84-5

4-(4-Cyanobenzoyl)isoquinoline

Cat. No.: B1421742
CAS No.: 1187167-84-5
M. Wt: 258.27 g/mol
InChI Key: KMKIDWDINSQCIP-UHFFFAOYSA-N
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Description

4-(4-Cyanobenzoyl)isoquinoline is a heterocyclic compound with the molecular formula C17H10N2O and a molecular weight of 258.27 . It is a derivative of isoquinoline, a class of compounds that are aromatic polycyclic and contain an isoquinoline moiety .


Synthesis Analysis

The synthesis of isoquinoline derivatives like this compound often involves various methods such as the Pomeranz-Fritsch reaction, Bischler-Napieralski reaction, Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a pyridine ring . This structure is characteristic of isoquinoline derivatives .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 497.1±25.0 °C and a predicted density of 1.29±0.1 g/cm3 . Its pKa is predicted to be 2.61±0.10 .

Scientific Research Applications

Synthesis and Structural Insights

BF3-Promoted Synthesis of Diarylhexahydrobenzo[f]isoquinoline This research presents a synthesis method for diarylhexahydrobenzo[f]isoquinoline using boron trifluoride etherate. The process involves ring contraction, chain elongation, and intramolecular electrophilic cyclization, indicating a novel rearrangement reaction catalyzed by boron trifluoride etherate, enhancing the application scope of isoquinoline derivatives (Chang et al., 2010).

Crystal Structures of Isoquinoline with Nitrobenzoic Acid This study determined the structures of isoquinoline compounds at 190 K, revealing the interaction dynamics between the acid and base molecules of isoquinoline and nitrobenzoic acid. The findings highlighted the role of hydrogen bonds in stabilizing these structures (Gotoh & Ishida, 2015).

Chemical Reactions and Synthesis Pathways

Iodine-Catalyzed Aza-Prins Cyclization The study described the synthesis of hexahydrobenzo[f]isoquinolines using iodine-catalyzed aza-Prins cyclization under metal-free conditions, revealing new compounds with moderate antitumor activities, which could be pivotal in medicinal chemistry and drug discovery (Figueiredo et al., 2013).

Gold(I)-Catalyzed Intramolecular Cycloaddition This research developed an efficient method to prepare 3,4-dihydrobenzo[f]isoquinolin-1(2H)-ones through a gold(I)-catalyzed intramolecular cycloaddition. The product could be easily transformed to benzo[f]isoquinolin-1-ols, broadening the potential applications of isoquinoline derivatives in synthetic chemistry (Zhong et al., 2020).

Safety and Hazards

While specific safety and hazard data for 4-(4-Cyanobenzoyl)isoquinoline is not available, it’s important to handle all chemical substances with appropriate safety measures. For example, a related compound, 4-Cyanobenzoyl chloride, is known to cause severe skin burns and eye damage .

Properties

IUPAC Name

4-(isoquinoline-4-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O/c18-9-12-5-7-13(8-6-12)17(20)16-11-19-10-14-3-1-2-4-15(14)16/h1-8,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKIDWDINSQCIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601279252
Record name 4-(4-Isoquinolinylcarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187167-84-5
Record name 4-(4-Isoquinolinylcarbonyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Isoquinolinylcarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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